molecular formula C17H14N2O4S B15098814 N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine

Cat. No.: B15098814
M. Wt: 342.4 g/mol
InChI Key: JGRQYXRSELUWFR-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a phenyl group and a glycine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine typically involves the condensation of thiazolidinone derivatives with glycine or its analogs. One common method includes the reaction of 2,4-thiazolidinedione with phenylglycine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    (2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid: Similar structure but with an acetic acid moiety instead of glycine.

    N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide: Contains a methylphenyl group instead of a phenyl group.

Uniqueness

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylglycine is unique due to its specific combination of a thiazolidinone ring, phenyl group, and glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)anilino)acetic acid

InChI

InChI=1S/C17H14N2O4S/c20-14(21)11-18(12-7-3-1-4-8-12)16-15(22)19(17(23)24-16)13-9-5-2-6-10-13/h1-10,16H,11H2,(H,20,21)

InChI Key

JGRQYXRSELUWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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